6-Oxopiperidine-3-carboxylic acid
Overview
Description
6-Oxopiperidine-3-carboxylic acid is a compound with the molecular formula C6H9NO3 . It is also known by other names such as 6-oxo-3-piperidinecarboxylic acid and Piperidin-2-one-5-carboxylic acid . The compound has a molecular weight of 143.14 g/mol .
Synthesis Analysis
Piperidones, including 6-Oxopiperidine-3-carboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .
Molecular Structure Analysis
The molecular structure of 6-Oxopiperidine-3-carboxylic acid includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for the compound is 1S/C6H9NO3/c8-5-2-1-4 (3-7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10)
.
Chemical Reactions Analysis
Piperidines, including 6-Oxopiperidine-3-carboxylic acid, are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
6-Oxopiperidine-3-carboxylic acid has a molecular weight of 143.14 g/mol . It has a computed XLogP3-AA value of -0.9, indicating its solubility in water and its distribution between octanol and water . The compound has a topological polar surface area of 66.4 Ų .
Scientific Research Applications
These applications highlight the versatility and significance of 6-oxopiperidine-3-carboxylic acid across diverse scientific disciplines. Researchers continue to explore its potential, making it an intriguing molecule in the realm of chemical research . If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxopiperidine-3-carboxylic acid | |
CAS RN |
22540-50-7 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Oxopiperidine-3-carboxylic acid a potential target for antimicrobial development?
A1: Research suggests that 6-Oxopiperidine-3-carboxylic acid and its derivatives exhibit inhibitory activity against Acetate kinase (AcK) []. AcK is an essential enzyme in several pathogenic bacteria, including Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. Inhibiting AcK disrupts essential metabolic pathways, ultimately hindering bacterial growth [].
Q2: How effective is 6-Oxopiperidine-3-carboxylic acid against multi-drug resistant bacteria?
A2: Promisingly, 6-Oxopiperidine-3-carboxylic acid demonstrates efficacy against multi-drug resistant strains of E. coli and M. tuberculosis []. This is particularly important given the increasing challenge of antibiotic resistance in treating bacterial infections.
Q3: Beyond AcK inhibition, are there other mechanisms by which 6-Oxopiperidine-3-carboxylic acid might exert antimicrobial effects?
A3: Preliminary computational studies suggest that 6-Oxopiperidine-3-carboxylic acid and related compounds could potentially target bacterial two-component system proteins []. These systems play a crucial role in bacterial adaptation and virulence, including the development of drug resistance []. Further research is needed to validate these findings.
Q4: What are the advantages of using natural compounds like 6-Oxopiperidine-3-carboxylic acid as a starting point for drug development?
A4: Natural compounds often provide a good foundation for drug development due to their inherent biological activity and potential for favorable safety profiles. For instance, 6-Oxopiperidine-3-carboxylic acid is derived from Piper betel, a plant with a long history of medicinal use [].
Q5: How is 6-Oxopiperidine-3-carboxylic acid synthesized, and what are the implications for its potential use in drug development?
A5: 6-Oxopiperidine-3-carboxylic acid can be synthesized using a chiral ammonia equivalent, offering a controlled and efficient method for producing this compound [, ]. This controlled synthesis is crucial for obtaining enantiomerically pure compounds, which is often essential for optimal biological activity and safety in drug development.
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